1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine

Overview

Description

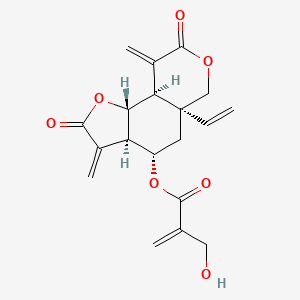

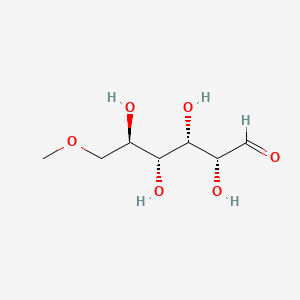

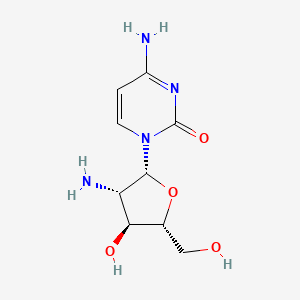

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine is a nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a fundamental component of DNA and RNA, but it features a modified sugar moiety, specifically an arabinofuranosyl group. This modification imparts unique properties to the compound, making it valuable for various scientific applications.

Preparation Methods

The synthesis of 1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine typically involves the following steps:

Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.

Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using benzoyl or other protecting groups to prevent unwanted reactions.

Azidation: The protected uridine is then subjected to azidation using diphenylphosphorazide and triphenylphosphine, resulting in the formation of an azido derivative.

Reduction: The azido group is reduced to an amino group using hydrogenation or other suitable reducing agents.

Deprotection: Finally, the protecting groups are removed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogs and derivatives.

Biology: The compound is used in studies related to DNA and RNA synthesis, repair, and modification.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. By incorporating into the growing nucleic acid chain, it can cause chain termination or induce mutations, leading to the inhibition of cell proliferation and viral replication .

Comparison with Similar Compounds

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine is unique due to its arabinofuranosyl sugar moiety, which distinguishes it from other nucleoside analogs. Similar compounds include:

1-(2-Azido-2-deoxy-beta-D-arabinofuranosyl)cytosine: This compound features an azido group instead of an amino group and has similar applications in antiviral and anticancer research.

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: This compound has a fluorine atom in place of the amino group and is used in similar research applications.

The unique properties of this compound, such as its ability to be incorporated into nucleic acids and interfere with their function, make it a valuable tool in scientific research and therapeutic development.

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECRKKQKJNKYNF-PXBUCIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985856 | |

| Record name | 1-(2-Amino-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67013-99-4 | |

| Record name | Cytaramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)